An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its Isomers
An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one and its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of phenylacetyl-substituted hydroxypiperidine derivatives, with a specific focus on the structural class to which 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one belongs. While specific experimental data for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is not extensively available in public literature, this guide leverages data from its close structural isomer, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, and related N-acylpiperidines to provide a robust predictive analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of analgesic and central nervous system (CNS) drug discovery.
Introduction and Structural Elucidation
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 4-position of the piperidine ring provides a key site for hydrogen bonding and further functionalization, often influencing the pharmacokinetic and pharmacodynamic properties of the molecule. When coupled with a phenylacetyl group at the nitrogen atom, as in the case of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, a compound with potential for diverse biological activities is formed.
Due to the limited specific data on 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one, this guide will draw heavily on the known properties of its isomer, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one (CAS No: 86518-55-0) , to infer its chemical characteristics.[2][3] The key structural difference lies in the attachment of the phenylacetyl group to the piperidine nitrogen.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the predicted and experimentally determined properties for 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, which can be considered as a close approximation for the target compound.
| Property | Predicted/Experimental Value (for 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one) | Reference |
| Molecular Formula | C13H17NO2 | [3] |
| Molecular Weight | 219.28 g/mol | [3] |
| Melting Point | 117 °C (experimental) | [2] |
| Boiling Point | 330-340 °C (predicted) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.34 (experimental) | [2] |
| Water Solubility | 3.22e-2 mol/L (predicted) | [2] |
| pKa (basic) | 6.52 (predicted) | [2] |
These properties suggest that compounds in this class are crystalline solids at room temperature with moderate lipophilicity and some degree of water solubility, characteristics that are often desirable for drug candidates.
Synthesis and Reaction Mechanisms
The synthesis of N-acylpiperidines is a well-established area of organic chemistry. The most common and direct route to 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one would involve the N-acylation of 4-hydroxypiperidine with phenylacetyl chloride or a related activated carboxylic acid derivative.
General Synthesis Protocol: N-Acylation of 4-Hydroxypiperidine
This protocol describes a general method for the synthesis of N-acyl-4-hydroxypiperidines.
Step 1: Dissolution of Reactants
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Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base (1.1-1.5 eq), typically a tertiary amine like triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct.
Step 2: Acylation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.0 eq) in the same solvent to the stirred mixture. The slow addition is crucial to control the exothermic reaction.
Step 3: Reaction Monitoring and Work-up
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, and then a mild basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
Visualizing the Synthesis Workflow
Caption: General Synthesis Workflow for N-Acylation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is primarily dictated by the functional groups present: the tertiary amide, the hydroxyl group, and the phenyl ring.
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N-Acyl Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its basicity and nucleophilicity compared to the parent piperidine.[5]
-
Hydroxyl Group: The secondary alcohol at the 4-position is a key site for further reactions. It can undergo oxidation to the corresponding ketone (a piperidone derivative), esterification, or etherification.
-
α-Carbon to the Carbonyl: The methylene group adjacent to the carbonyl (the '2-phenyl' part) can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Diagram of Potential Reactions
Caption: Key Reactivity Pathways.
Spectroscopic Characterization (Predictive)
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenyl group (multiplet around 7.2-7.4 ppm), the methylene group adjacent to the carbonyl (a singlet around 3.7 ppm), and the protons of the piperidine ring (complex multiplets in the 1.5-4.0 ppm range). The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 170 ppm. The aromatic carbons would appear in the 125-140 ppm region. The carbons of the piperidine ring would be found in the 30-70 ppm range.
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IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. A broad O-H stretching band for the hydroxyl group would be expected in the region of 3200-3600 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the N-acyl bond and loss of water from the hydroxyl group.
Applications in Drug Discovery and Research
Derivatives of 4-hydroxypiperidine are of significant interest in medicinal chemistry due to their proven pharmacological activities.
-
Analgesic Activity: Several studies have reported the synthesis and analgesic screening of substituted phenacyl derivatives of 4-hydroxypiperidine.[6][7] Halogenated derivatives, in particular, have shown promise in animal models of pain.[6]
-
CNS Disorders: The piperidine scaffold is a key component of many drugs targeting the central nervous system. The ability of the 4-hydroxyl group to participate in hydrogen bonding can be crucial for receptor binding.
-
Building Block for Complex Molecules: 4-Hydroxy-1-(2-phenylethyl)piperidine, a related structure, has been utilized as a building block in the synthesis of ligands for muscarinic acetylcholine receptors and sigma non-opioid intracellular receptors.[8] This highlights the utility of such compounds as intermediates in the synthesis of more complex and potent therapeutic agents.
The structural features of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one make it a promising candidate for further investigation in these and other therapeutic areas.
Conclusion
While direct experimental data for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one is sparse, a comprehensive understanding of its chemical properties can be inferred from its structural isomer and related compounds. This guide provides a solid foundation for researchers, outlining its likely physicochemical properties, a robust synthetic strategy, and its potential reactivity. The established biological activities of related hydroxypiperidine derivatives underscore the potential of this compound class in the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this specific molecule.
References
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Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
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Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (2000). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 22(4), 295-298. [Link]
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U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard - 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one. [Link]
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Inuwa, R. M. (2023). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Journal of Organic and Inorganic Chemistry. [Link]
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Arulmurugan, S., & Rajarajan, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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